

A Comparative Pharmacokinetic Analysis of SHR-1819 and Other Anti-IL-4R α Biologics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDD-1819

Cat. No.: B12383230

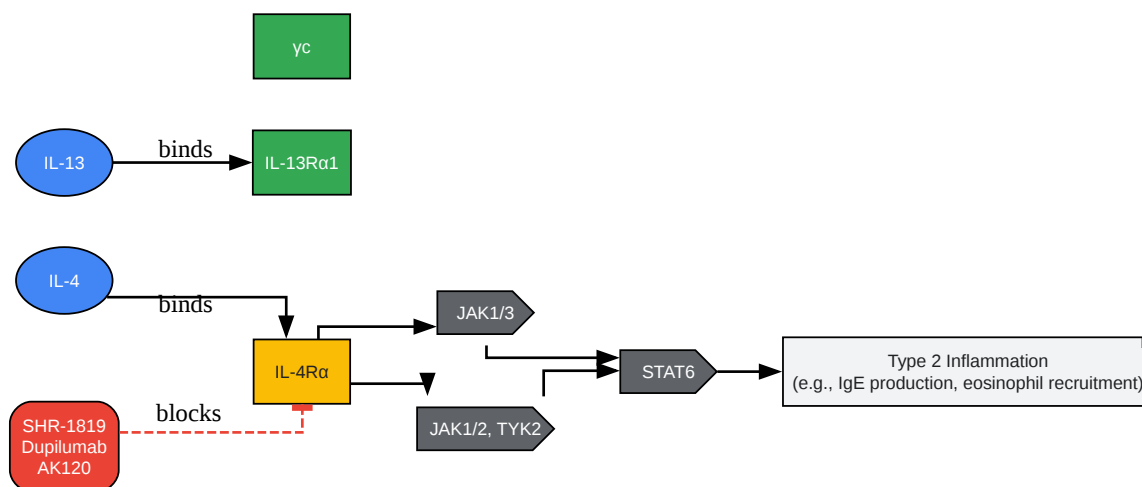
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This guide provides a detailed comparison of the pharmacokinetic (PK) properties of SHR-1819, a novel anti-IL-4R α monoclonal antibody, with other biologics targeting the same pathway, including the established therapy dupilumab and another investigational antibody, AK120. The information presented is collated from preclinical and clinical studies to aid in the objective evaluation of these therapeutic agents.

Mechanism of Action: Targeting the IL-4/IL-13 Axis

SHR-1819, dupilumab, and AK120 are all humanized monoclonal antibodies that target the alpha subunit of the interleukin-4 receptor (IL-4R α).^{[1][2][3]} This receptor is a common component of the Type I and Type II receptor complexes for both interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in type 2 inflammatory diseases.^{[4][5][6][7][8]} By binding to IL-4R α , these biologics inhibit the signaling pathways of both IL-4 and IL-13, which are implicated in the pathophysiology of allergic diseases such as atopic dermatitis and asthma.^[5]
^[9]



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Figure 1: IL-4 and IL-13 Signaling Pathway Inhibition by Anti-IL-4Rα Antibodies.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of SHR-1819, dupilumab, and AK120 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters in Mice

Parameter	SHR-1819
Species	hIL-4/hIL-4Rα transgenic mice
Dose	50 mg/kg (SC and IV)
Half-life ($t_{1/2}$)	67.5 hours (SC)[10]
Bioavailability (F)	84.7% (SC)[10]

Table 2: Phase I Clinical Pharmacokinetic Parameters in Healthy Adults

Parameter	SHR-1819	Dupilumab	AK120
Study Population	Healthy Subjects	Healthy Subjects	Healthy Subjects
Dose (SC)	60-720 mg (single dose)[1]	75-600 mg (single dose)[11]	15-600 mg (single ascending dose)[12]
Time to Max Concentration (Tmax)	4-7 days[1]	~1 week[11]	Not explicitly stated
Mean Half-life (t _{1/2})	2.88 - 5.97 days (for 120-720 mg doses)[1]	Not explicitly stated for single dose in healthy adults	Not explicitly stated
Clearance (CL)	Decreased with increasing dose[1]	Linear CL: 0.13 L/day; also shows non-linear, concentration-dependent clearance[11]	Not explicitly stated
Bioavailability (F)	Not explicitly stated	60.7%[13]	Not explicitly stated
Volume of Distribution (Vd)	Not explicitly stated	Central Volume: 2.74 L[13]	Not explicitly stated

Table 3: Pharmacokinetic Parameters in Patient Populations

Parameter	Dupilumab	AK120
Study Population	Adults with Atopic Dermatitis or Asthma	Adults with Atopic Dermatitis
Dosing Regimen	600 mg loading dose, then 300 mg every 2 weeks (SC)[11]	75-300 mg once weekly or 300 mg every 2 weeks (multiple ascending doses)[12]
Steady State Concentration (Css)	Mean trough: ~70-80 mg/L[14]	Not explicitly stated
Time to Steady State	By week 5[14]	Not explicitly stated

Experimental Protocols

The pharmacokinetic parameters listed above were primarily determined through the analysis of serum concentrations of the respective drugs over time. A key methodology employed for this quantification is the enzyme-linked immunosorbent assay (ELISA).

Pharmacokinetic Analysis via ELISA

Objective: To quantify the concentration of the monoclonal antibody (e.g., SHR-1819, dupilumab) in serum samples.

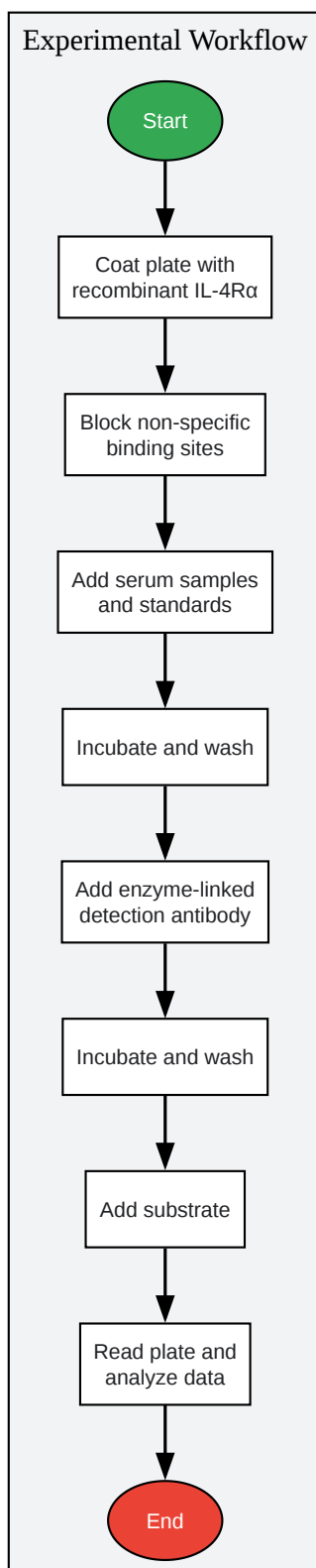
General Principle: A sandwich ELISA format is typically used. For "functional" drug concentration measurement, the assay is designed to detect the antibody that is capable of binding to its target.

Methodology Outline:

- **Coating:** Microtiter plates are coated with the recombinant target protein, in this case, human IL-4R α , which serves as the capture reagent.[\[13\]](#)[\[15\]](#)
- **Blocking:** The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
- **Sample Incubation:** Serum samples, along with a standard curve of known drug concentrations, are added to the wells. The therapeutic antibody in the samples binds to the IL-4R α coated on the plate.
- **Detection Antibody Incubation:** A secondary antibody that specifically binds to the therapeutic antibody is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). For dupilumab, a specific anti-dupilumab antibody is used for detection. [\[16\]](#)
- **Substrate Addition:** A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.
- **Quantification:** The intensity of the signal is measured using a plate reader. The concentration of the drug in the unknown samples is determined by interpolating from the

standard curve.[\[17\]](#)

For SHR-1819, a validated ELISA method was used with a lower limit of quantitation of 10.0 ng/mL and an upper limit of quantitation of 200 ng/mL in human serum.[\[3\]](#)



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- To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of SHR-1819 and Other Anti-IL-4R α Biologics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#pharmacokinetic-differences-between-shr-1819-and-other-biologics]

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